Pd(II)-L-b Complex Delivers the Highest MMA Polymerization Activity Among Structurally Related N,N′-Donor Ligands
In a direct head-to-head comparison of nine Zn(II), Pd(II), and Cd(II) complexes bearing three ligand variants (L-a = 4-methoxy-N-(pyridin-2-ylmethylene)aniline; L-b = 4-methoxy-N-(pyridin-2-ylmethyl)aniline; L-c = 4-methoxy-N-methyl-N-(pyridin-2-ylmethyl)aniline), the [(L-b)PdCl₂] complex achieved the highest catalytic activity, yielding 3.80 × 10⁴ g PMMA/mol Pd·h at 60 °C with modified methylaluminoxane as co-catalyst. In contrast, the N-methylated analog [(L-c)PdCl₂] exhibited a marked reduction in activity, and complexes with the imine ligand L-a produced different coordination geometries that were less productive for polymerization [1]. The high molecular weight PMMA (Mₙ = 9.12 × 10⁵ g/mol) obtained with [(L-b)PdCl₂] was syndio-enriched (syndiotacticity ≈ 0.68) and displayed an elevated glass transition temperature range of 120–128 °C [1]. This performance profile directly implicates the secondary amine and methoxy substitution pattern of L-b as critical contributors to catalytic efficiency and polymer microstructure control.
| Evidence Dimension | Catalytic activity for methyl methacrylate polymerization |
|---|---|
| Target Compound Data | [(L-b)PdCl₂]: 3.80 × 10⁴ g PMMA/mol Pd·h; Mₙ = 9.12 × 10⁵ g/mol; syndiotacticity = 0.68; Tg = 120–128 °C |
| Comparator Or Baseline | [(L-c)PdCl₂] (N-methyl analog): significantly lower activity (exact value not reported but stated to be adversely affected); [(L-a)MCl₂] (imine analog) complexes: distinct tetrahedral/trigonal-bipyramidal geometries, lower polymerization performance |
| Quantified Difference | L-b complex is the top performer among nine complexes screened; N-methylation (L-c) reduces activity; imine (L-a) alters geometry and activity |
| Conditions | Toluene, 60 °C, [MMAO]₀/[M]₀ = 500, [MMA]₀/[M]₀ = 3100, 2 h |
Why This Matters
For research groups or industrial R&D seeking reproducible, high-activity Pd catalysts for syndiotactic PMMA synthesis, this direct comparative dataset identifies 4-methoxy-N-(2-pyridinylmethyl)aniline as the ligand that maximizes both catalytic turnover and polymer stereoregularity relative to its imine and N-methyl analogs.
- [1] Park S, Lee JK, Lee H, Nayab S, Shin JW. Zinc(II), palladium(II) and cadmium(II) complexes containing 4-methoxy-N-(pyridin-2-ylmethylene)aniline derivatives: Synthesis, characterization and methyl methacrylate polymerization. Appl Organometal Chem. 2019;33:e4797. doi:10.1002/aoc.4797. View Source
